(4-Isopropyl-1H-imidazol-2-YL)methanamine
Description
(4-Isopropyl-1H-imidazol-2-YL)methanamine is a substituted imidazole derivative characterized by an isopropyl group at the 4-position of the imidazole ring and a methanamine (-CH2NH2) group at the 2-position.
Properties
CAS No. |
944898-09-3 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(5-propan-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
QEGOOMXWHGVBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-1H-imidazol-2-YL)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-acetyladamantane.
Reaction Steps: The process involves multiple steps, including the formation of intermediate compounds. Each step proceeds under specific reaction conditions, such as controlled temperature and the use of catalysts.
Yield: The overall yield across the multiple steps can vary, but it is generally moderate to excellent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
(4-Isopropyl-1H-imidazol-2-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isopropyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a donor ligand to metal atoms, forming coordination complexes. These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Imidazole Derivatives
[1-(2-Methylpropyl)-1H-imidazol-2-yl]methanamine ()
- Structure : Differs by a 2-methylpropyl (isobutyl) group at the 1-position instead of 4-isopropyl.
- Molecular Weight : 153.23 g/mol (vs. ~167 g/mol for the target compound, assuming similar backbone).
- Key Differences : The isobutyl group increases steric bulk but reduces lipophilicity compared to isopropyl. The 1-position substitution may alter ring electronic properties and intermolecular interactions .
2-(4-Methyl-1H-imidazol-5-yl)ethanamine ()
- Structure : Ethylamine chain (-CH2CH2NH2) at the 5-position and methyl at the 4-position.
- The methyl group at the 4-position reduces steric hindrance compared to isopropyl .
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine ()
- Structure : Benzimidazole core with a 4-chlorophenylmethanamine substituent.
- Key Differences: The benzimidazole ring enhances aromaticity and planar rigidity, favoring π-π stacking interactions.
(9-Ethyl-9H-carbazol-3-yl)methanamine Analogs ()
- Activity : These carbazole derivatives exhibit dopamine D3 receptor (D3R) antagonism (Ki = 85.7–144.7 nmol/L) with high selectivity over D2R.
- Comparison : The carbazole scaffold provides extended π-conjugation, enhancing receptor binding compared to imidazole-based compounds. The methanamine group in both compounds likely contributes to hydrogen-bonding interactions with receptors .
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid ()
- Activity : Imidazole derivatives with hydroxypropyl and benzoic acid groups are studied for biological properties, including antimicrobial and anti-inflammatory effects.
- Comparison : The carboxylic acid group introduces acidity (pKa ~4–5), contrasting with the basic amine (pKa ~9–10) in the target compound, leading to divergent solubility and ionization profiles .
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